N-Boc-S-Bzl-L-Cys-Gly-OBzl
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Overview
Description
N-Boc-S-Bzl-L-Cys-Gly-OBzl, also known as N-t-Butoxycarbonyl-S-benzyl-L-cysteinyl-glycine benzyl ester, is a synthetic compound with the molecular formula C24H30N2O5S and a molecular weight of 458.57 g/mol. This compound is often used in biochemical research, particularly in the study of proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-S-Bzl-L-Cys-Gly-OBzl typically involves the protection of the amino and thiol groups of L-cysteine, followed by coupling with glycine and benzyl esterification. The reaction conditions often include the use of solvents like dichloromethane and reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of amino acid coupling and deprotection efficiently, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Boc-S-Bzl-L-Cys-Gly-OBzl can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The benzyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Palladium-catalyzed hydrogenation can be used to remove the benzyl protecting group.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Removal of the benzyl group to yield the free thiol compound.
Scientific Research Applications
N-Boc-S-Bzl-L-Cys-Gly-OBzl has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of protein folding and disulfide bond formation.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the production of specialized peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of N-Boc-S-Bzl-L-Cys-Gly-OBzl involves its role as a protected peptide. The Boc (tert-butoxycarbonyl) group protects the amino group, and the benzyl group protects the thiol group of cysteine. These protecting groups prevent unwanted side reactions during peptide synthesis. Upon deprotection, the free amino and thiol groups can participate in forming peptide bonds and disulfide bridges, respectively.
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-Cys-Gly-OBzl: Similar structure but lacks the benzyl group on the thiol.
N-Boc-S-Bzl-L-Cys-OBzl: Similar structure but lacks the glycine residue.
N-Boc-L-Cys-Gly-OH: Similar structure but lacks the benzyl ester group.
Uniqueness
N-Boc-S-Bzl-L-Cys-Gly-OBzl is unique due to the presence of both the benzyl-protected thiol and the glycine residue, making it a versatile intermediate in peptide synthesis. Its dual protection allows for selective deprotection and subsequent functionalization, which is valuable in complex peptide synthesis .
Properties
IUPAC Name |
benzyl 2-[[3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-24(2,3)31-23(29)26-20(17-32-16-19-12-8-5-9-13-19)22(28)25-14-21(27)30-15-18-10-6-4-7-11-18/h4-13,20H,14-17H2,1-3H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMOSAIXJLMRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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